
6-Fluoroprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroprogesterone, also known as this compound, is a useful research compound. Its molecular formula is C21H29FO2 and its molecular weight is 331.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Corpus Luteum Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Imaging Applications
1.1 PET Imaging of Progesterone Receptors
6-Fluoroprogesterone is primarily utilized as a radiopharmaceutical agent for positron emission tomography (PET) imaging of progesterone receptors in breast tumors. The compound, specifically labeled as 18F-FFNP (18F-fluoro-furanyl-norprogesterone), has shown promise in assessing PR levels non-invasively. Research indicates that 18F-FFNP can effectively predict responses to endocrine therapies by measuring changes in PR expression following treatment interventions .
Table 1: Summary of Imaging Studies Using this compound
Role in Cancer Research
2.1 Regulation of Glucose Metabolism
Recent studies have demonstrated that this compound influences glucose metabolism in breast cancer cells. It has been shown to enhance the expression of glucose transporters and glycolytic enzymes, thereby increasing the uptake of fluorodeoxyglucose (FDG) in T47D breast cancer cells . This mechanism suggests that progestins could be leveraged to improve metabolic imaging techniques and therapeutic strategies targeting metabolic pathways in cancer.
2.2 Predicting Treatment Responses
The ability of 6-FP to modulate PR levels makes it a valuable tool for predicting treatment responses in hormone-sensitive cancers. Longitudinal studies utilizing FFNP-PET have indicated that reductions in FFNP uptake correlate with sensitivity to estrogen deprivation therapy, allowing for earlier identification of non-responsive tumors . This predictive capability is crucial for tailoring individualized treatment plans and improving patient outcomes.
Future Directions and Innovations
3.1 Development of Novel Imaging Agents
Ongoing research is focused on optimizing the synthesis and application of 6-FP derivatives for enhanced imaging capabilities. New radiosynthesis techniques aim to streamline the production of 18F-FFNP, making it more accessible for clinical use . Additionally, investigations into other fluorinated progestins are underway to expand the arsenal of imaging agents available for PR targeting.
3.2 Combination Therapies
The integration of 6-FP with other therapeutic modalities, such as estrogen receptor antagonists or targeted therapies, presents a promising avenue for enhancing treatment efficacy in breast cancer patients . By utilizing imaging biomarkers like FFNP-PET, clinicians can better assess the effectiveness of combination therapies and make informed decisions regarding treatment adjustments.
Propriétés
Numéro CAS |
158091-62-4 |
---|---|
Formule moléculaire |
C21H29FO2 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
(6S,8S,9S,10R,13S,14S,17S)-17-acetyl-6-(18F)fluoranyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19-,20+,21+/m0/s1/i22-1 |
Clé InChI |
UZROOFLUFHWOJQ-WAUWVLFQSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)[18F])C |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |
Synonymes |
6-fluoroprogesterone 6alpha-(18F)fluoroprogesterone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.